molecular formula C19H20BF3O3 B8063053 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8063053
M. Wt: 364.2 g/mol
InChI Key: KBHRODNWUIOAGX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-[3-(trifluoromethyl)phenoxy]phenyl derivatives. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene or THF (tetrahydrofuran).

Major Products:

    Aryl Boronates: Formed through Suzuki-Miyaura coupling.

    Hydroboration Products: Resulting from the addition of boron to alkenes or alkynes.

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: Involved in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The molecular targets and pathways depend on the specific reaction and the compounds involved.

Comparison with Similar Compounds

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which can enhance the reactivity and stability of the compound. This makes it particularly valuable in reactions requiring high precision and stability.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-8-10-15(11-9-14)24-16-7-5-6-13(12-16)19(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRODNWUIOAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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